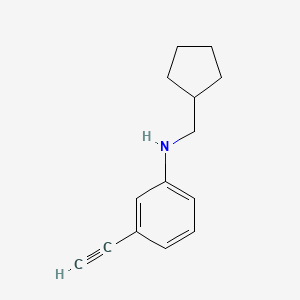
N-(cyclopentylmethyl)-3-ethynylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopentylmethyl)-3-ethynylaniline is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(Cyclopentylmethyl)-3-ethynylaniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentyl group and an ethynyl functional group attached to an aniline moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, particularly in the context of cancer therapy and kinase inhibition.
1. Kinase Inhibition
Recent studies have highlighted the role of this compound as a potential inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, as they can interfere with signaling pathways that promote tumor growth.
- Mechanism of Action : The compound may exert its effects by binding to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways. This action is particularly relevant in the treatment of cancers characterized by aberrant kinase activity.
2. Antitumor Activity
Research has indicated that this compound demonstrates promising antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.
- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentration levels for inducing apoptosis .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Kinase Inhibition | ATP-binding site blockade | |
| Induction of Apoptosis | Activation of caspases | |
| Antitumor Efficacy | Cell cycle arrest |
Table 2: In Vitro Efficacy Against Cancer Cell Lines
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death, which is crucial for eliminating cancerous cells.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at specific checkpoints, preventing proliferation of cancer cells.
Propriétés
IUPAC Name |
N-(cyclopentylmethyl)-3-ethynylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-12-8-5-9-14(10-12)15-11-13-6-3-4-7-13/h1,5,8-10,13,15H,3-4,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXPCFFBOKUOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













